
9,10-Anthracenedione, 1-hydroxy-3-methyl-8-(1-methylethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-HYDROXY-8-ISOPROPOXY-3-METHYLANTHRACENE-9,10-DIONE is an anthraquinone derivative. Anthraquinones are a class of naturally occurring compounds known for their diverse biological activities and industrial applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-HYDROXY-8-ISOPROPOXY-3-METHYLANTHRACENE-9,10-DIONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate anthraquinone precursors.
Reaction Conditions: The compound is synthesized through a series of reactions including hydroxylation, isopropoxylation, and methylation. These reactions are carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production: On an industrial scale, the production involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
1-HYDROXY-8-ISOPROPOXY-3-METHYLANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have distinct properties and applications.
Substitution: The hydroxyl and isopropoxy groups can be substituted with other functional groups, leading to the formation of new derivatives with potentially enhanced biological activities.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Aplicaciones Científicas De Investigación
1-HYDROXY-8-ISOPROPOXY-3-METHYLANTHRACENE-9,10-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other anthraquinone derivatives, which are valuable in organic synthesis and materials science.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties. It is studied for its potential use in developing new therapeutic agents.
Medicine: Research is ongoing to explore its role in drug development, particularly for its anticancer and anti-inflammatory effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stable and vibrant color properties.
Mecanismo De Acción
The mechanism of action of 1-HYDROXY-8-ISOPROPOXY-3-METHYLANTHRACENE-9,10-DIONE involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, to exert its biological effects.
Pathways Involved: It modulates key signaling pathways involved in cell proliferation, apoptosis, and inflammation. For example, it may inhibit topoisomerases, enzymes crucial for DNA replication, thereby exerting anticancer effects.
Comparación Con Compuestos Similares
1-HYDROXY-8-ISOPROPOXY-3-METHYLANTHRACENE-9,10-DIONE can be compared with other anthraquinone derivatives such as:
1-Hydroxy-8-methoxy-3-methyl-9,10-anthraquinone: This compound has similar structural features but differs in its methoxy group, which may influence its biological activity and chemical reactivity.
1,6-Dihydroxy-8-methoxy-3-methylanthracene-9,10-dione: Another derivative with hydroxyl groups at different positions, affecting its solubility and interaction with biological targets.
1,4,6-Trihydroxy-7-(1-hydroxyethyl)-3-methoxyanthracene-9,10-dione: This compound has additional hydroxyl groups and a hydroxyethyl group, which may enhance its biological activities.
Propiedades
Número CAS |
919114-36-6 |
|---|---|
Fórmula molecular |
C18H16O4 |
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
1-hydroxy-3-methyl-8-propan-2-yloxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O4/c1-9(2)22-14-6-4-5-11-16(14)18(21)15-12(17(11)20)7-10(3)8-13(15)19/h4-9,19H,1-3H3 |
Clave InChI |
UKYYOTIILAAQLH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1Z)-2-Iodoethenyl]-3-nitrobenzene](/img/structure/B13134197.png)
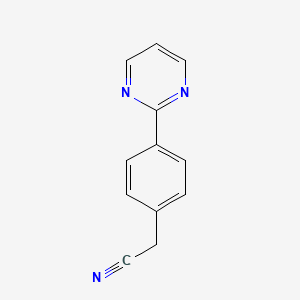

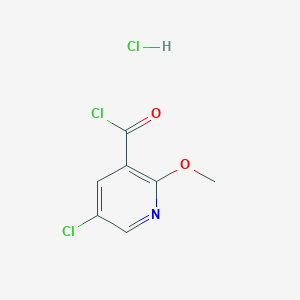
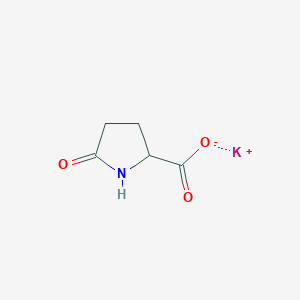
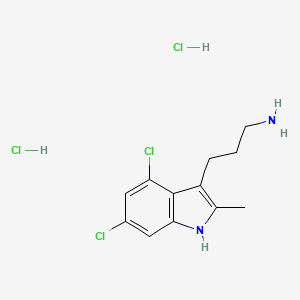
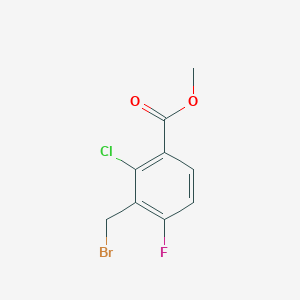
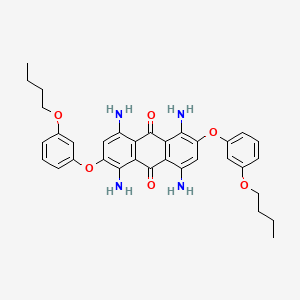
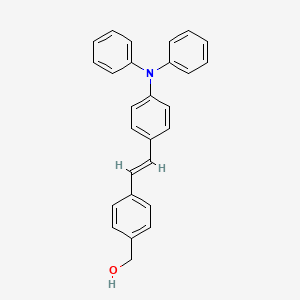
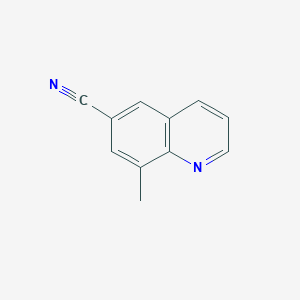

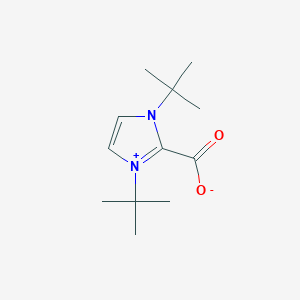
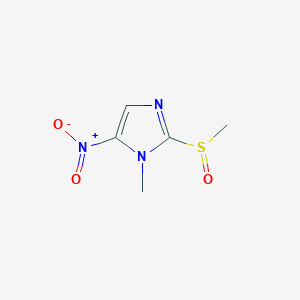
![(6-(Trifluoromethyl)-[2,4'-bipyridin]-3-yl)methanol](/img/structure/B13134308.png)
